molecular formula C9H12N2 B13863325 (E)-4-pyridin-3-ylbut-3-en-1-amine

(E)-4-pyridin-3-ylbut-3-en-1-amine

Cat. No.: B13863325
M. Wt: 148.20 g/mol
InChI Key: FFCHEUAKXIVHAD-DAFODLJHSA-N
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Description

(E)-4-pyridin-3-ylbut-3-en-1-amine is an organic compound that features a pyridine ring attached to a butenyl chain with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-pyridin-3-ylbut-3-en-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under conditions that promote the formation of the desired (E)-isomer. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the butenyl chain. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-pyridin-3-ylbut-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(E)-4-pyridin-3-ylbut-3-en-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-4-pyridin-3-ylbut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins, influencing their function. The pyridine ring can participate in π-π stacking interactions, affecting the binding affinity to receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-pyridin-3-ylbutan-1-amine: Lacks the double bond in the butenyl chain.

    3-pyridin-4-ylprop-2-en-1-amine: Has a different position of the double bond and amine group.

    4-pyridin-3-ylbut-2-en-1-amine: The double bond is located at a different position in the butenyl chain.

Uniqueness

(E)-4-pyridin-3-ylbut-3-en-1-amine is unique due to the specific position of the double bond and the amine group, which can influence its reactivity and binding properties. This structural arrangement can lead to distinct biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C9H12N2/c10-6-2-1-4-9-5-3-7-11-8-9/h1,3-5,7-8H,2,6,10H2/b4-1+

InChI Key

FFCHEUAKXIVHAD-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CCN

Canonical SMILES

C1=CC(=CN=C1)C=CCCN

Origin of Product

United States

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